Subamolide D
Description
Subamolide D is a bioactive butanolide (γ-lactone) first isolated from Leontodon saxatilis (Asteraceae) and later identified in Beilschmiedia glabra (Lauraceae) . Its molecular formula, C₁₆H₂₆O₃, was established via high-resolution fast-atom bombardment mass spectrometry (HR-FAB-MS), with a molecular weight of 266.37 g/mol . Structurally, it features a 4R-hydroxy-5-methylene-3-undecylidene-dihydrofuran-2-one backbone, characterized by an α,β-unsaturated γ-lactone moiety and a hydroxyl group, as confirmed by UV (228 nm), IR (3450 cm⁻¹ for -OH; 1770 and 1680 cm⁻¹ for lactone), and NMR spectroscopy . This compound shares structural homology with linderanolide B, a known cytotoxic butanolide, but differs in side-chain configuration .
Its bioactivities include lipoxygenase inhibition (IC₅₀ = 5.1 μM), though cytotoxic effects remain less explored compared to related compounds like Subamolides A and B .
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(3Z,4R)-4-hydroxy-5-methylidene-3-undecylideneoxolan-2-one |
InChI |
InChI=1S/C16H26O3/c1-3-4-5-6-7-8-9-10-11-12-14-15(17)13(2)19-16(14)18/h12,15,17H,2-11H2,1H3/b14-12-/t15-/m0/s1 |
InChI Key |
YGFBEYXVYDNDKK-ZSMUJPCHSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\1/[C@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyms |
subamolide D |
Origin of Product |
United States |
Comparison with Similar Compounds
Subamolide D vs. Subamolide E
- Structural Differences: Both are C₁₆ butanolides isolated from the same plant sources. Subamolide E [(4R,3E)-4-hydroxy-5-methylene-3-undecylidene-dihydrofuran-2-one] differs from this compound in the geometry of the double bond (3E vs. 3Z configuration) .
This compound vs. Linderanolide B
- Structural Homology: Both possess α,β-unsaturated γ-lactones, but linderanolide B has a shorter side chain (C₈ vs. C₁₆ in this compound) .
Functional Analogues
This compound vs. Subamolide B
This compound vs. Subamolide A
- Structural Differences : Subamolide A (C₁₈H₂₄O₃) lacks the methylene group at C5 but includes a conjugated diene system .
- Bioactivity : Subamolide A induces apoptosis in bladder cancer cells (NTUB1) via p53/ERK1/2 activation and mitochondrial depolarization, with synergistic effects when combined with cisplatin .
Mechanistic and Functional Comparison
Table 1: Bioactivity and Mechanisms of Subamolides
Key Observations :
Structural Impact on Activity :
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and characterizing Subamolide D from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography and HPLC. Characterization employs spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) for molecular weight confirmation. Purity is validated via HPLC-DAD/UV .
- Key Data : Example workflows include a 70% ethanol extraction yield of 0.8–1.2% w/w from Xylocarpus spp., with NMR shifts (δ 5.32 ppm for lactone protons) and HRMS m/z 345.1345 [M+Na]+ .
Q. How do researchers validate the structural integrity of synthesized this compound analogs?
- Methodological Answer : Synthetic analogs require rigorous validation:
Stereochemical confirmation : X-ray crystallography or NOESY/ROESY NMR to resolve chiral centers.
Functional group analysis : IR spectroscopy for lactone carbonyl stretches (~1750 cm⁻¹).
Comparative analysis : Match spectral data with natural this compound to confirm structural fidelity .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in this compound bioactivity studies?
- Methodological Answer :
- Control groups : Use solvent-only controls (e.g., DMSO) to isolate compound-specific effects.
- Dose-response curves : Test ≥5 concentrations (e.g., 1–100 μM) to establish EC₅₀/IC₅₀ values.
- Replicability : Include triplicate biological replicates and independent experimental repeats to address biological variability .
Q. How can contradictory data on this compound’s cytotoxicity be resolved?
- Methodological Answer :
Source variability : Compare cytotoxicity across different plant sources (e.g., Xylocarpus granatum vs. X. moluccensis) to assess ecological influences.
Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), culture media, and exposure times.
Data triangulation : Cross-reference cytotoxicity with apoptosis markers (e.g., caspase-3 activation) and oxidative stress assays (ROS levels) .
- Example : A 2024 study found IC₅₀ discrepancies (15 μM vs. 32 μM in HepG2) attributed to divergent serum concentrations in culture media .
Q. What computational and experimental approaches synergize to study this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Predict binding affinities to targets like NF-κB or PI3K using AutoDock Vina.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Validation : siRNA knockdown of predicted targets to confirm functional relevance .
Methodological Best Practices
Q. How to address low yields in this compound synthesis?
- Optimization Steps :
Catalyst screening : Test organocatalysts (e.g., proline derivatives) for lactonization efficiency.
Solvent systems : Use mixed solvents (e.g., THF/H₂O) to improve reaction kinetics.
Scale-up protocols : Apply flow chemistry for reproducible milligram-to-gram synthesis .
Q. What criteria define a robust research question for this compound studies?
- FINER Framework :
- Feasible : Access to source material and analytical facilities.
- Novel : Address gaps (e.g., "How does this compound modulate autophagy in drug-resistant cancers?").
- Ethical : Compliance with biodiversity laws for plant sourcing.
- Relevant : Align with broader goals (e.g., anti-inflammatory drug discovery) .
Data Management and Reproducibility
Q. How to ensure reproducibility in this compound isolation protocols?
- Documentation Standards :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
